(Diphenylphosphoryl)methanol

Catalog No.
S1549940
CAS No.
884-74-2
M.F
C13H13O2P
M. Wt
232.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Diphenylphosphoryl)methanol

CAS Number

884-74-2

Product Name

(Diphenylphosphoryl)methanol

IUPAC Name

diphenylphosphorylmethanol

Molecular Formula

C13H13O2P

Molecular Weight

232.21 g/mol

InChI

InChI=1S/C13H13O2P/c14-11-16(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2

InChI Key

NSLPWSVZTYOGDO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=O)(CO)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CO)C2=CC=CC=C2

Here are some general areas where organophosphorus compounds are used in scientific research:

  • Biochemistry and Enzymology: Studying the mechanisms of enzymes, which are biological catalysts essential for various cellular processes.
  • Medicine and Pharmacology: Developing new drugs and therapeutic agents for various diseases, including cancer and neurological disorders.
  • Materials Science: Creating new materials with specific properties, such as flame retardants, plasticizers, and lubricants.

(Diphenylphosphoryl)methanol is an organophosphorus compound characterized by the presence of a diphenylphosphoryl group attached to a methanol moiety. Its molecular formula is C13H15O2PC_{13}H_{15}O_2P, and it features a phosphorus atom bonded to two phenyl groups and a hydroxymethyl group. The compound exhibits a tetrahedral geometry around the phosphorus atom, which is typical for organophosphorus compounds.

The compound has garnered attention due to its potential applications in catalysis and organic synthesis, particularly in reactions involving phosphine oxides. Its structural attributes enable it to participate in various chemical transformations, making it a valuable reagent in synthetic organic chemistry.

  • Mitsunobu Reaction: This compound can function as a catalyst in the Mitsunobu reaction, facilitating the conversion of alcohols to esters through the formation of an intermediate phosphonium salt .
  • Hydroformylation: It has been employed as a ligand in hydroformylation reactions, where alkenes are converted into aldehydes with high regioselectivity .
  • Hydrogenation: The compound is also utilized in hydrogenation processes, enhancing the efficiency of these reactions due to its unique electronic properties .

Several synthetic routes have been developed for the preparation of (Diphenylphosphoryl)methanol:

  • Reaction with Aldehydes: A common method involves the reaction of diphenylphosphine oxide with aldehydes, such as benzaldehyde or chlorinated benzaldehydes, in the presence of a base like triethylamine. This process typically yields the desired product in good yields through a condensation mechanism .

    Example Reaction:
    text
    Diphenylphosphine oxide + Benzaldehyde → (Diphenylphosphoryl)methanol + H2O
  • Phosphorylation of Alcohols: Another method includes the phosphorylation of alcohols using diphenylphosphine oxide under acidic or basic conditions, leading to the formation of (Diphenylphosphoryl)methanol .

(Diphenylphosphoryl)methanol finds various applications in chemical synthesis and catalysis:

  • Catalyst: It is widely used as a catalyst in organic synthesis, particularly for reactions such as hydroformylation and hydrogenation .
  • Ligand: The compound serves as a ligand in coordination chemistry, enhancing the reactivity and selectivity of metal catalysts in various transformations .
  • Synthetic Intermediate: It acts as an intermediate in the synthesis of other organophosphorus compounds and pharmaceuticals.

Interaction studies involving (Diphenylphosphoryl)methanol primarily focus on its role as a catalyst and ligand. Its interactions with metal centers have been extensively studied, revealing that it can stabilize various metal complexes, thereby improving their catalytic performance. Additionally, studies suggest that its interactions with substrates can influence reaction pathways and selectivity.

(Diphenylphosphoryl)methanol shares structural similarities with several other organophosphorus compounds. Here are some comparable compounds:

Compound NameStructure DescriptionUnique Features
Diphenylphosphine oxideContains two phenyl groups attached to phosphorusActs as a precursor for various phosphorylated products
(Diphenylphosphinoyl)phenylmethanolSimilar structure with additional carbon functionalityUsed specifically as a ligand in hydroformylation
TriphenylphosphinePhosphorus bonded to three phenyl groupsCommonly used in organic synthesis and catalysis
Phenylphosphonic acidContains one phenyl group and acidic functional groupExhibits different reactivity due to acidic nature

The uniqueness of (Diphenylphosphoryl)methanol lies in its balanced reactivity and stability, making it versatile for various applications while maintaining distinct electronic properties compared to its analogs.

XLogP3

1.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(Diphenylphosphoryl)methanol

Dates

Modify: 2023-08-15

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